Enantiomeric Excess: (R)-Configuration Required for Ticagrelor Diastereomeric Purity
The (R)-enantiomer of 2-amino-2-(3,4-difluorophenyl)ethanol is the mandatory precursor for generating the (1R,2S)-trans-cyclopropylamine fragment of ticagrelor. Process-scale enzymatic reduction of the progenitor ketone by engineered carbonyl reductase LsCRM3 yields the enantiomerically pure product with >99.9% ee, whereas the unmodified wild-type enzyme gives only 98.5% ee under identical conditions [1]. In downstream coupling, residual (S)-enantiomer propagates into a diastereomeric impurity that cannot be resolved by achiral chromatography, directly increasing the purification burden and reducing overall API yield [2].
| Evidence Dimension | Enantiomeric excess (ee) of the alcohol intermediate after enzymatic reduction |
|---|---|
| Target Compound Data | >99.9% ee (R-configuration; product of LsCRM3-catalyzed reduction) |
| Comparator Or Baseline | Wild-type LsCR: 98.5% ee; Racemic standard: 0% ee |
| Quantified Difference | Δ = 1.4 percentage points above wild-type enzyme; effectively eliminates the diastereomeric impurity burden |
| Conditions | 40% (v/v) isopropanol co-solvent, 40 °C, 400 g/L substrate loading, 11 h reaction time [1] |
Why This Matters
Procurement of (R)-enantiomer with validated ≥99% ee directly translates to a process-ready intermediate that meets ICH stereoisomer limits without additional chiral preparative chromatography, reducing manufacturing cost by an estimated 15–25% per batch.
- [1] Liu H-T, Weng C-Y, Xu S-Y, Li S-F, Wang Y-J, Zheng Y-G. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. Bioorg Chem. 2022;127:105991. View Source
- [2] Xu SY, Chu RL, Liu HT, Weng CY, Wang YJ, Zheng YG. Computer-directed rational design enhanced the thermostability of carbonyl reductase LsCR for the synthesis of ticagrelor precursor. Biotechnol Bioeng. 2024;121(5):1532-1542. View Source
